Cas no 214209-94-6 (2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride)

2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride 化学的及び物理的性質
名前と識別子
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- [2-(3-bromophenyl)ethyl](methyl)amine hydrochloride
- 2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride
-
- MDL: MFCD25961025
- インチ: 1S/C9H12BrN.ClH/c1-11-6-5-8-3-2-4-9(10)7-8;/h2-4,7,11H,5-6H2,1H3;1H
- InChIKey: ZFHNLQQYLVKJBK-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=C(Br)C=1)CNC.Cl
2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215630-0.5g |
[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |
214209-94-6 | 95% | 0.5g |
$219.0 | 2023-09-16 | |
Enamine | EN300-215630-5g |
[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |
214209-94-6 | 95% | 5g |
$916.0 | 2023-09-16 | |
Enamine | EN300-215630-5.0g |
[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |
214209-94-6 | 95% | 5.0g |
$1144.0 | 2023-02-22 | |
A2B Chem LLC | AW08052-2.5g |
[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |
214209-94-6 | 95% | 2.5g |
$583.00 | 2024-04-20 | |
1PlusChem | 1P01BCD0-50mg |
[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |
214209-94-6 | 95% | 50mg |
$138.00 | 2023-12-19 | |
1PlusChem | 1P01BCD0-250mg |
[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |
214209-94-6 | 95% | 250mg |
$228.00 | 2023-12-19 | |
A2B Chem LLC | AW08052-250mg |
[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |
214209-94-6 | 95% | 250mg |
$183.00 | 2024-04-20 | |
1PlusChem | 1P01BCD0-1g |
[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |
214209-94-6 | 95% | 1g |
$398.00 | 2023-12-19 | |
1PlusChem | 1P01BCD0-10g |
[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |
214209-94-6 | 95% | 10g |
$2173.00 | 2023-12-19 | |
Enamine | EN300-215630-10.0g |
[2-(3-bromophenyl)ethyl](methyl)amine hydrochloride |
214209-94-6 | 95% | 10.0g |
$2136.0 | 2023-02-22 |
2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
2-(3-Bromophenyl)ethyl(methyl)amine Hydrochlorideに関する追加情報
Introduction to 2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride (CAS No. 214209-94-6)
2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 214209-94-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of amines, featuring a brominated aromatic ring and an ethyl chain substituted with a methylamine moiety, all stabilized by hydrochloride salt formation. Its unique structural attributes make it a valuable intermediate in the development of novel therapeutic agents, particularly in the realm of drug discovery and molecular pharmacology.
The molecular structure of 2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride consists of a phenyl ring substituted at the 3-position with a bromine atom, which is a key feature for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The presence of the ethyl and methylamine groups enhances its reactivity, making it a versatile building block for synthesizing more complex molecules. The hydrochloride salt form improves its solubility in aqueous solutions, facilitating its use in biological assays and pharmaceutical formulations.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing brominated aromatic rings, as these structures are often found in bioactive natural products and have demonstrated efficacy in various disease models. 2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride has been investigated for its potential role in modulating biological pathways associated with neurological disorders, inflammation, and cancer. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on specific enzymes or receptors, which could translate into therapeutic benefits.
One of the most compelling aspects of 2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride is its utility as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel molecules with improved pharmacokinetic properties and enhanced target specificity. For instance, modifications at the bromine substituent have allowed for the exploration of different regioisomers, each with distinct biological activities. This flexibility underscores the compound's importance as a synthetic intermediate in medicinal chemistry.
The hydrochloride salt form of this compound also contributes to its practicality in laboratory settings. Salts generally exhibit higher melting points and better crystalline properties compared to their free base forms, which simplifies purification and handling. Furthermore, the stability of the hydrochloride salt ensures that the compound remains viable for extended periods under controlled storage conditions, making it a reliable reagent for both academic research and industrial applications.
Recent advancements in computational chemistry have further highlighted the significance of 2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride. Molecular modeling studies have predicted its binding interactions with various biological targets, providing insights into potential mechanisms of action. These virtual screening approaches have accelerated the drug discovery process by identifying promising candidates for further experimental validation. The integration of computational methods with traditional synthetic chemistry has positioned this compound as a cornerstone in modern drug development strategies.
The synthesis of 2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include bromination of an aromatic precursor, followed by nucleophilic substitution or cross-coupling reactions to introduce the ethyl and methylamine groups. The final step involves conversion to the hydrochloride salt to enhance solubility and stability. Optimizing these synthetic routes is crucial for achieving high yields and purity levels, which are essential for subsequent pharmacological evaluations.
In conclusion, 2-(3-Bromophenyl)ethyl(methyl)amine Hydrochloride (CAS No. 214209-94-6) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and functional utility. Its role as a synthetic intermediate has enabled the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry investigations. The combination of experimental synthesis with computational modeling underscores its importance as a tool for innovation in drug discovery.
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